(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid
Overview
Description
(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. This compound is characterized by the presence of a hydroxyl group, two methyl groups, and an acetic acid moiety attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Introduction of Hydroxyl and Methyl Groups: The hydroxyl and methyl groups can be introduced through selective alkylation and hydroxylation reactions.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction, where a carboxyl group is added to the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and acetic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-butyric acid: Contains a butyric acid moiety.
Uniqueness
(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and acetic acid groups allows for diverse interactions and applications in various fields.
Properties
IUPAC Name |
2-(2,4-dimethyl-6-oxo-1H-pyrimidin-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4-6(3-7(11)12)8(13)10-5(2)9-4/h3H2,1-2H3,(H,11,12)(H,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOQEOLOKRTHEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360147 | |
Record name | (2,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5536-40-3 | |
Record name | (2,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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